

"N-Allyl-6-chloro-2-pyridinamine" experimental setup and procedure

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Compound of Interest

Compound Name: *N-Allyl-6-chloro-2-pyridinamine*

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Application Notes and Protocols: N-Allyl-6-chloro-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and potential biological evaluation of **N-Allyl-6-chloro-2-pyridinamine**. The synthesis protocol is based on established N-alkylation methodologies for 2-aminopyridines. A hypothetical application in antimicrobial screening is presented, reflecting the known biological activities of similar 2-aminopyridine derivatives. All experimental data presented are hypothetical and intended for illustrative purposes.

Introduction

N-Allyl-6-chloro-2-pyridinamine is a substituted pyridinamine. The pyridine ring is a common scaffold in medicinal chemistry, and derivatives of 2-aminopyridine have shown a range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of an allyl group can influence the compound's lipophilicity and potential for further chemical modification. These notes provide a foundational experimental framework for researchers interested in synthesizing and evaluating this specific compound.

Synthesis of N-Allyl-6-chloro-2-pyridinamine

A common method for the synthesis of N-alkylated 2-aminopyridines is the nucleophilic substitution of an alkyl halide by the amino group of the pyridine.

Reaction Scheme:

Experimental Protocol:

- **Reaction Setup:** To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Alkylating Agent:** After stirring the mixture for 30 minutes at 0 °C, add allyl bromide (1.1 eq) dropwise.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Characterization Data:

Parameter	Value
Molecular Formula	C ₈ H ₉ ClN ₂
Molecular Weight	168.63 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	75-78 °C
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.35 (t, J=7.8 Hz, 1H), 6.60 (d, J=7.6 Hz, 1H), 6.50 (d, J=8.0 Hz, 1H), 5.95 (m, 1H), 5.30 (dd, J=17.2, 1.6 Hz, 1H), 5.20 (dd, J=10.4, 1.2 Hz, 1H), 4.90 (br s, 1H, NH), 3.95 (t, J=5.6 Hz, 2H)
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	158.5, 150.2, 139.0, 134.5, 117.0, 112.5, 108.0, 45.0
Mass Spectrometry (ESI-MS) m/z	169.0 [M+H] ⁺

Hypothetical Application: Antimicrobial Activity Screening

Derivatives of 2-aminopyridine have been reported to possess antimicrobial properties.^[1] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **N-Allyl-6-chloro-2-pyridinamine** against representative bacterial strains.

Experimental Protocol:

- **Bacterial Strains:** Use standard quality control strains, for example, *Staphylococcus aureus* (Gram-positive) and *Escherichia coli* (Gram-negative).
- **Preparation of Inoculum:** Prepare a bacterial suspension in sterile Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
- **Preparation of Test Compound:** Prepare a stock solution of **N-Allyl-6-chloro-2-pyridinamine** in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

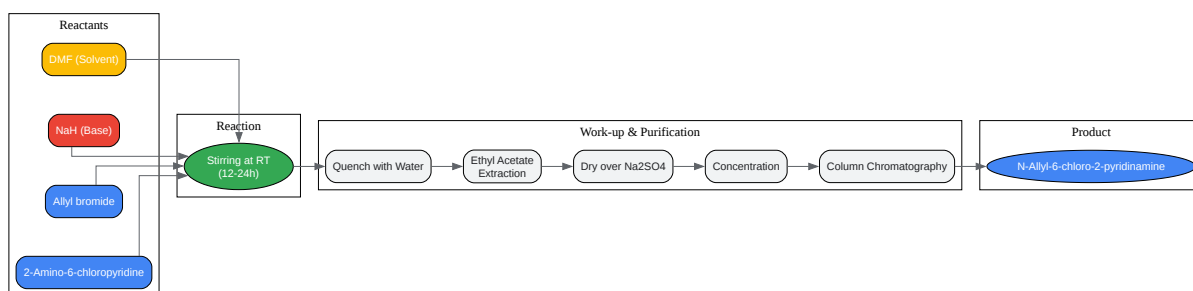
- Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

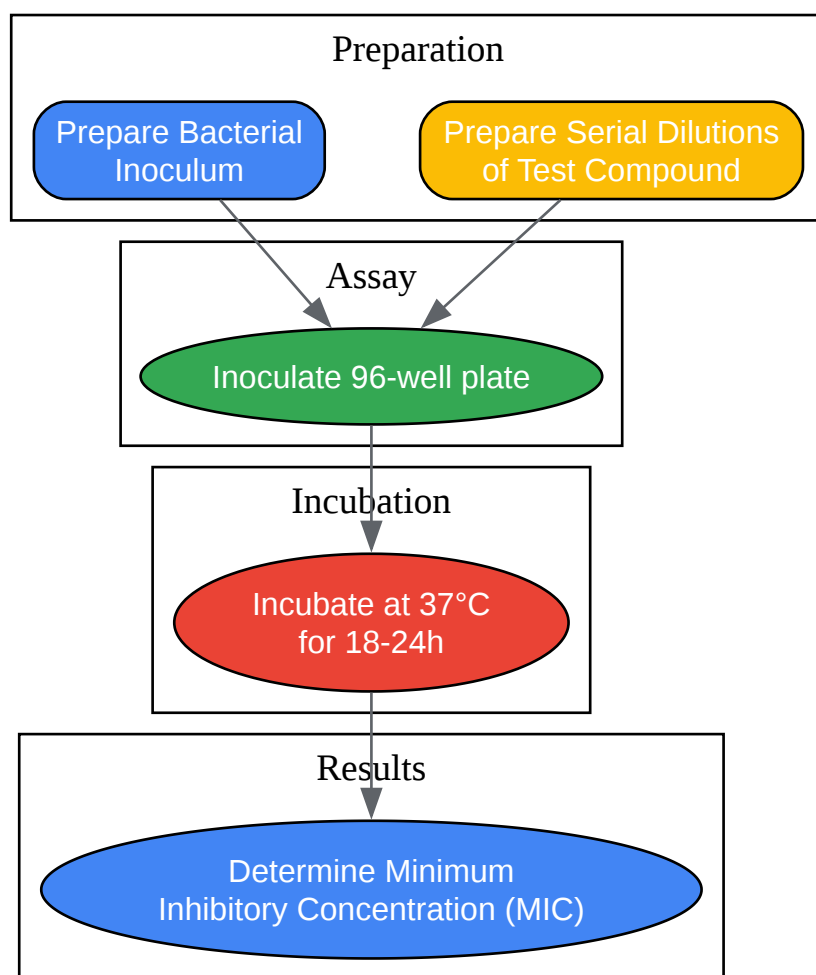
Hypothetical Antimicrobial Activity Data:

Compound	MIC (µg/mL) vs. <i>S. aureus</i>	MIC (µg/mL) vs. <i>E. coli</i>
N-Allyl-6-chloro-2-pyridinamine	64	128
Ampicillin (Control)	0.5	4
Ciprofloxacin (Control)	0.25	0.015

Visualizations

Synthesis Workflow





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References

- 1. researchgate.net [researchgate.net]
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